

An In-depth Technical Guide to the Safety Data of Asulam-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Asulam-d3**, a deuterated isotopologue of the herbicide Asulam. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Asulam-d3**, compiled from its Safety Data Sheet (SDS). This information is fundamental for risk assessment and safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties

| Property | Value | |
|---------------------------------------|-----------------------------|--|
| Molecular Weight | 230.24 g/mol | |
| Physical State | Solid | |
| Appearance | White to yellow solid | |
| Melting Point | 135 - 138 °C (275 - 280 °F) | |
| Water Solubility | 5 g/L | |
| Partition Coefficient (octanol/water) | log Pow: -0.27 | |



Table 2: Toxicological Data (for Asulam, the parent

compound)

| Test | Result | Species |
|-----------------------|------------------|---------|
| Acute Oral LD50 | > 5000 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit |
| Acute Inhalation LC50 | > 20 mg/L (1 hr) | Rat |

Section 2: Experimental Protocols

Detailed methodologies for key safety and property experiments are outlined below. These protocols are based on internationally recognized OECD guidelines to ensure data reliability and reproducibility.

Melting Point Determination (Adapted from OECD Guideline 102)

This protocol describes the capillary method for determining the melting point of **Asulam-d3**.[1] [2][3][4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus with a heated metal block or liquid bath
- Glass capillary tubes (sealed at one end)
- Calibrated thermometer or temperature probe
- Spatula
- Mortar and pestle



Procedure:

- Sample Preparation: If necessary, finely powder a small amount of Asulam-d3 using a mortar and pestle.
- Capillary Loading: Introduce the powdered Asulam-d3 into a capillary tube to a height of approximately 2-4 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown substance, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.
 - For the accurate determination, heat the block to a temperature about 10 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle disappears (T2).
- Reporting: The melting range is reported as T1 T2. For Asulam-d3, this is expected to be in the range of 135 - 138 °C.

Water Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method for determining the water solubility of **Asulam-d3**.[5][6] [7][8][9]

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method involves saturating water with the test



substance and then measuring the concentration of the dissolved substance.

Apparatus:

- Glass flasks with stoppers
- Constant temperature water bath or shaker
- Analytical balance
- Centrifuge or filtration apparatus (e.g., 0.45 μm filter)
- Analytical instrument for quantification (e.g., HPLC-UV)
- · Volumetric flasks and pipettes

Procedure:

- Preliminary Test: A preliminary test is recommended to estimate the solubility and determine the appropriate sample amount and equilibration time.
- Sample Preparation: Add an excess amount of Asulam-d3 to a glass flask containing a known volume of distilled water. The excess solid should be visible.
- Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration.
- Quantification: Analyze the concentration of Asulam-d3 in the clear aqueous phase using a
 validated analytical method, such as High-Performance Liquid Chromatography with UV
 detection (HPLC-UV).
- Calculation: The water solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., in g/L). For **Asulam-d3**, the expected solubility is approximately 5 g/L.



Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol describes a method for assessing the acute oral toxicity of **Asulam-d3**.[10][11] [12][13][14]

Principle: The fixed dose procedure is a stepwise method to determine the dose that produces evident toxicity but not mortality. It uses a set of fixed dose levels and a small number of animals.

Animals:

- Healthy, young adult rats (usually females) from a standard laboratory strain.
- · Animals are acclimatized to laboratory conditions before the study.

Procedure:

- Dose Selection: Based on available data, a starting dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg). For a substance with low expected toxicity like Asulam, a higher starting dose may be chosen.
- Dosing: A single animal is dosed with the selected starting dose via oral gavage. The animal
 is fasted before dosing.
- Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.
 Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.
- Stepwise Procedure:
 - If the animal survives without evident toxicity, four more animals are dosed at the same level.
 - If the animal shows signs of evident toxicity, it is humanely euthanized, and the next lower fixed dose is administered to a new animal.



- If the animal dies, the next lower dose is administered to a new animal.
- Endpoint: The test is complete when the dose causing evident toxicity or no effect at the highest dose is identified.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test - Ames Test (Adapted from OECD Guideline 471)

This protocol outlines the Ames test for assessing the mutagenic potential of **Asulam-d3**.[15] [16][17][18][19]

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Materials:

- Histidine- and tryptophan-requiring bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).
- Minimal glucose agar plates.
- Metabolic activation system (S9 mix from induced rat liver).
- Positive and negative controls.

Procedure:

- Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range of **Asulam-d3**, including cytotoxic concentrations.
- Main Experiment:
 - The test is performed with and without the S9 metabolic activation system.



- A series of concentrations of Asulam-d3 are tested in triplicate.
- The test substance, bacterial culture, and S9 mix (or buffer) are mixed and either poured directly onto the minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
- Incubation: The plates are incubated at 37 °C for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count in at least one strain, with or without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)

This protocol describes the in vivo micronucleus test to detect chromosomal damage caused by **Asulam-d3**.[20][21][22][23][24]

Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Animals:

- Rodents, typically mice or rats.
- Groups of at least 5 animals per sex per dose group.

Procedure:

 Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are used in the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.[23]



- Dosing: **Asulam-d3** is administered to the animals, usually via oral gavage or intraperitoneal injection. A single or multiple dosing regimen can be used.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
- Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are also prepared. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
- Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (PCEs)
 (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[20] The ratio of
 PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone
 marrow toxicity.
- Evaluation: A substance is considered positive if it induces a statistically significant, doserelated increase in the frequency of micronucleated PCEs.

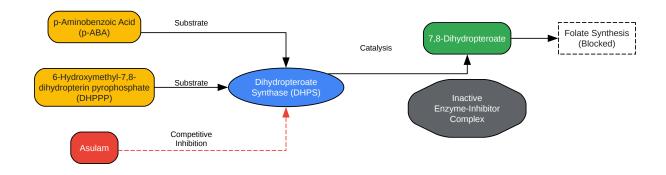
Section 3: Signaling Pathways and Mechanistic Insights

Asulam functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway in plants and microorganisms.[25][26][27] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Since mammals obtain folate from their diet, DHPS is a selective target for herbicides and antimicrobial agents.[27]

Inhibition of Dihydropteroate Synthase by Asulam

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Asulam.





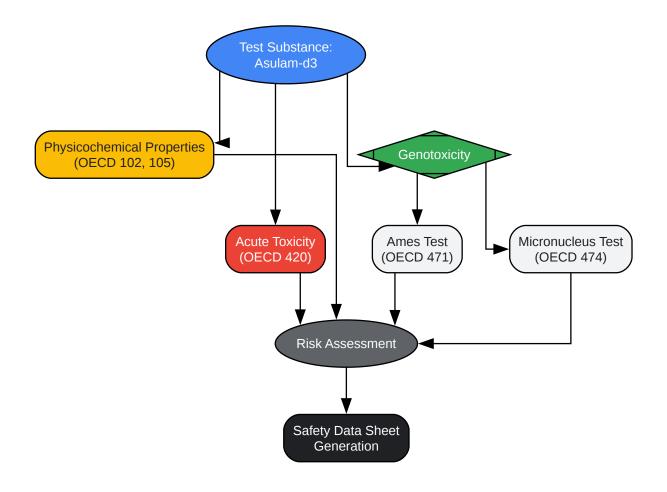
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Caption: Competitive inhibition of dihydropteroate synthase by Asulam, blocking folate synthesis.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the safety assessment of a chemical substance like **Asulam-d3**, incorporating the experimental protocols described in this guide.





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Caption: A typical workflow for the safety assessment of a chemical substance.

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